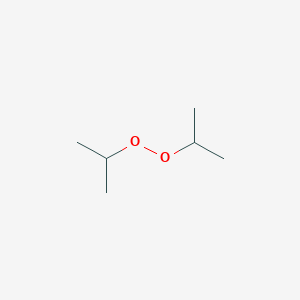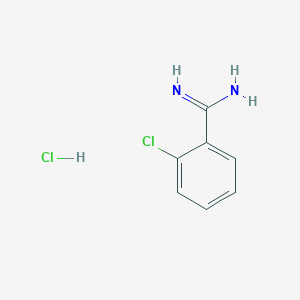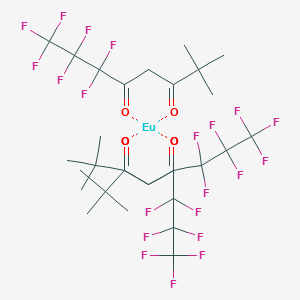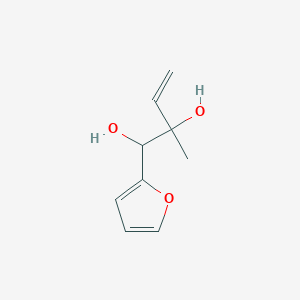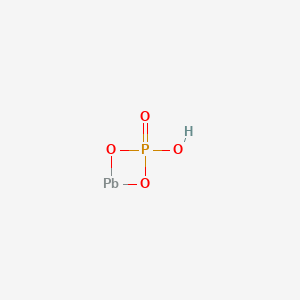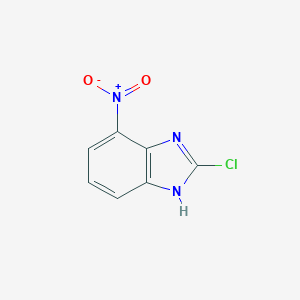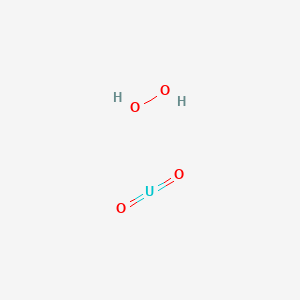
Dioxouranium;hydrogen peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxouranium;hydrogen peroxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is formed by the reaction of dioxouranium(VI) with hydrogen peroxide. Dioxouranium;hydrogen peroxide is a powerful oxidizing agent that has been used in various scientific applications.
Aplicaciones Científicas De Investigación
Complexation and Coordination Chemistry
Dioxouranium(VI) complexes exhibit interesting complexation behaviors with various ligands. El-Sonbati and El‐Dissouky (1987) synthesized new dioxouranium(VI) complexes using 7-carboxaldehyde-8-hydroxyquinoline-aroylhydrazone derivatives. They found that these complexes display distinct bonding and intramolecular hydrogen bonding characteristics influenced by substituents, contributing to our understanding of uranyl coordination chemistry (El-Sonbati & El‐Dissouky, 1987).
Environmental and Wastewater Treatment
The use of hydrogen peroxide in environmental applications, particularly in water purification, has been extensively studied. Suh and Mohseni (2004) investigated the use of advanced oxidation processes involving hydrogen peroxide to enhance the biodegradability of dioxane-contaminated water. Their research contributes to environmental remediation techniques, especially in treating contaminated water sources (Suh & Mohseni, 2004).
Photocatalytic Production of Hydrogen Peroxide
Photocatalytic production of hydrogen peroxide using inorganic metal oxides is an area of growing interest. Wang et al. (2021) discussed the potential of using these metal oxides for the sustainable and green production of hydrogen peroxide, highlighting the advancements and challenges in this field (Wang et al., 2021).
Biological and Medical Applications
Hydrogen peroxide's role in biology, particularly as a signaling molecule in plants, was detailed by Černý et al. (2018). They explored how hydrogen peroxide functions in plant growth, development, and stress responses, showing its critical role in plant biology (Černý et al., 2018).
Chemical Synthesis and Industrial Applications
In the realm of chemical synthesis and industry, the development of hydrogen peroxide adducts and their application as oxidizing agents has been explored. Ahn et al. (2015) synthesized hydrogen peroxide adducts of phosphine oxides, demonstrating their utility as stoichiometric and soluble oxidizing agents in various reactions (Ahn et al., 2015).
Propiedades
Número CAS |
19525-15-6 |
|---|---|
Nombre del producto |
Dioxouranium;hydrogen peroxide |
Fórmula molecular |
H2O4U |
Peso molecular |
304.042 g/mol |
Nombre IUPAC |
dioxouranium;hydrogen peroxide |
InChI |
InChI=1S/H2O2.2O.U/c1-2;;;/h1-2H;;; |
Clave InChI |
CIEKQEIUQBBJNZ-UHFFFAOYSA-N |
SMILES |
OO.O=[U]=O |
SMILES canónico |
OO.O=[U]=O |
melting_point |
239 °F (USCG, 1999) |
Otros números CAS |
12036-71-4 |
Descripción física |
Uranium peroxide is a pale yellow crystalline solid. Denser than water. (USCG, 1999) |
Sinónimos |
uranium oxide (UO4) uranium peroxide uranium peroxide hydrate UO4.nH2O uranyl peroxide (UO2O2) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



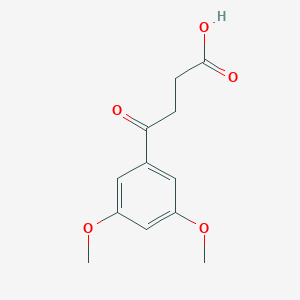
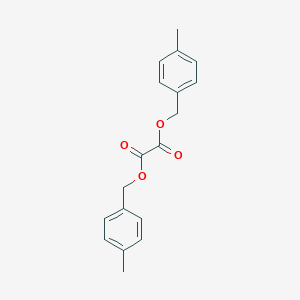
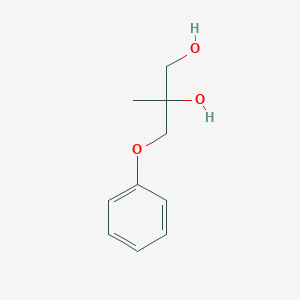
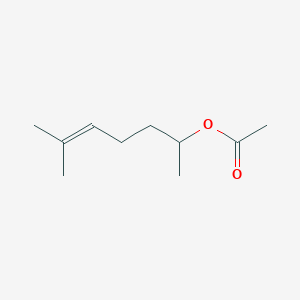
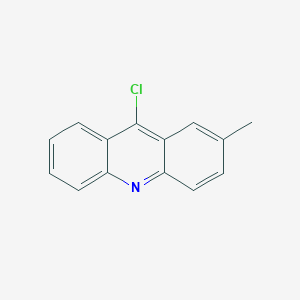
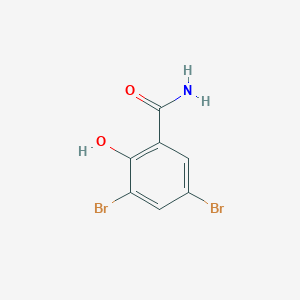
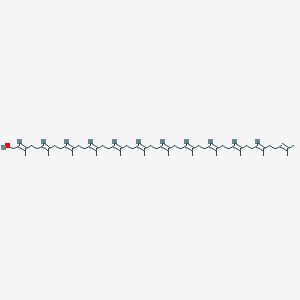
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
